molecular formula C7H5ClF3N B1283132 3-Chloro-2-(trifluoromethyl)aniline CAS No. 432-21-3

3-Chloro-2-(trifluoromethyl)aniline

Cat. No.: B1283132
CAS No.: 432-21-3
M. Wt: 195.57 g/mol
InChI Key: JYMNOYHOSWKVJU-UHFFFAOYSA-N
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Description

3-Chloro-2-(trifluoromethyl)aniline (: 432-21-3) is a valuable halogenated aniline derivative serving as a versatile building block in organic synthesis and scientific research . Its molecular formula is C₇H₅ClF₃N, with a molecular weight of 195.57 g/mol . This compound features both an amine group and a trifluoromethyl group on a chlorinated benzene ring, making it a key intermediate for the construction of more complex molecules . Researchers utilize it in the development of agrochemicals, dyes, and pharmaceuticals, where its unique structure helps modulate the electronic properties and biological activity of target compounds . The compound is a liquid at room temperature with a calculated density of 1.4±0.1 g/cm³ and a high boiling point of 238.3±35.0 °C at 760 mmHg . It is essential to handle this material with care; it is harmful if swallowed, inhaled, or if it comes into contact with skin or eyes . This product is intended for research and development purposes exclusively and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-chloro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMNOYHOSWKVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548365
Record name 3-Chloro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432-21-3
Record name 3-Chloro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Chloro 2 Trifluoromethyl Aniline and Its Analogues

Established Synthetic Routes and Reaction Optimizations

The preparation of 3-Chloro-2-(trifluoromethyl)aniline can be approached through several strategic disconnections, primarily involving the formation of the aniline (B41778) core, followed or preceded by halogenation and trifluoromethylation.

Reductive Amination Strategies for Aniline Core Formation

Reductive amination is a cornerstone of amine synthesis, offering a direct route to anilines from corresponding carbonyl compounds. rsc.orgrsc.org This method typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. organic-chemistry.org For the synthesis of aniline cores, this can involve the reduction of a nitroarene.

A common approach for synthesizing substituted anilines is the reduction of the corresponding nitrobenzene (B124822) derivative. For instance, 2-chloro-6-nitrotoluene (B1664060) can be catalytically hydrogenated using Raney nickel in the presence of a co-catalyst to produce 3-chloro-2-methylaniline (B42847). google.com Similarly, the reduction of 4-nitro-2-trifluoromethyl chlorobenzene (B131634) can be achieved using hydrazine (B178648) hydrate (B1144303) with an iron (III) chloride/activated carbon system to yield 4-chloro-3-trifluoromethylaniline. google.com

Various reducing agents and catalytic systems have been developed to enhance the efficiency and selectivity of reductive amination. Sodium borohydride (B1222165) in conjunction with activators like boric acid or p-toluenesulfonic acid provides a convenient solvent-free method. organic-chemistry.org For more challenging substrates, such as electron-deficient anilines, stronger reducing systems like sodium triacetoxyborohydride (B8407120) (STAB-H) with trifluoroacetic acid (TFA) have proven effective. acs.org

Starting Material Reagents and Conditions Product Reference
2-Chloro-6-nitrotolueneRaney nickel, H2, co-catalyst3-Chloro-2-methylaniline google.com
4-Nitro-2-trifluoromethyl chlorobenzeneFeCl3·6H2O, activated carbon, hydrazine hydrate4-Chloro-3-trifluoromethylaniline google.com
Aldehydes/KetonesNaBH4, boric acid/p-toluenesulfonic acidSecondary/Tertiary Amines organic-chemistry.org
AldehydesSodium triacetoxyborohydride, TFAN-Alkylanilines acs.org

Halogenation and Trifluoromethylation Procedures

The introduction of chloro and trifluoromethyl groups onto the aniline ring requires precise control of regioselectivity. Halogenation of anilines can be achieved using various reagents. For instance, direct chlorination of 2-methylaniline in concentrated sulfuric acid can yield a mixture of 3-chloro-2-methylaniline and 5-chloro-2-methylaniline. google.com Studies have shown that the chlorination of aniline derivatives can lead to various products, including chloroanilines and (chloro)hydroxyanilines. nih.gov

Trifluoromethylation of anilines is a critical step in the synthesis of many pharmaceuticals and agrochemicals. acs.org Direct C-H trifluoromethylation of aniline derivatives can be achieved using visible-light-mediated photoredox catalysis with Langlois' reagent (CF3SO2Na) as the trifluoromethyl source. acs.org This method has shown good functional group tolerance. Another approach involves the trifluoromethylarylation of alkenes using anilines in hexafluoroisopropanol (HFIP), which acts as a unique solvent to promote the reaction without the need for transition metal catalysts. rsc.orgnih.gov

A two-step sequence involving O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF3 migration provides access to ortho-trifluoromethoxylated aniline derivatives. nih.govresearchgate.net

Reaction Type Substrate Reagents and Conditions Key Outcome Reference
Chlorination2-MethylanilineCl2, concentrated H2SO4Mixture of 3-chloro- and 5-chloro-2-methylaniline google.com
C-H TrifluoromethylationAniline derivativesCF3SO2Na, visible light, photoredox catalystortho-C–H trifluoromethylation acs.org
TrifluoromethylarylationAlkenes and AnilinesHexafluoroisopropanol (HFIP)Metal-free trifluoromethylarylation rsc.orgnih.gov
OCF3 MigrationN-aryl-N-hydroxylamine derivativesTogni's reagentortho-trifluoromethoxylated anilines nih.govresearchgate.net

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable for the synthesis of arylamines. mit.edunih.gov These reactions allow for the formation of C-N bonds between an aryl halide and an amine. The choice of palladium precursor, ligand, and base is crucial for the success of the coupling. For instance, a combination of Pd2(dba)3 and a biaryl phosphine (B1218219) ligand like XantPhos with a base such as cesium carbonate has been shown to be effective for the coupling of anilines with aryl bromides. acs.orgmdpi.com

These methods are highly versatile and can tolerate a wide range of functional groups. They have been successfully applied to the synthesis of not only anilines but also symmetrical and unsymmetrical diaryl- and triarylamines. acs.org The use of lithium bis(trimethylsilyl)amide as an ammonia (B1221849) surrogate in palladium-catalyzed reactions provides a simple method to convert aryl halides to the parent anilines. nih.gov

Industrial-Scale Synthesis Considerations

Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges. A key intermediate, 3-chloro-2-methylaniline, is important for the production of herbicides. google.com One patented industrial process for its synthesis involves the reaction of 2-chloro-6-nitrotoluene with sulfur and sodium bicarbonate in N,N-dimethylformamide. This method is noted for its safe and mild reaction conditions and high yield. google.com

Another patented process describes the preparation of 2-trifluoromethylaniline from 2-trifluoromethyl-4-chloro-nitrobenzene through catalytic reduction and dechlorination in a single step using molecular hydrogen in a polar reaction medium. google.com For the synthesis of polyhalogenated p-trifluoromethylanilines, a method involves reacting 3,4-dihalobenzotrifluoride with ammonia at high temperatures and pressures, followed by halogenation. googleapis.com These processes highlight the need for cost-effective, safe, and environmentally benign procedures for large-scale production.

Derivatization and Analogue Synthesis Pathways

The synthesis of derivatives and analogues of this compound is crucial for exploring structure-activity relationships in drug discovery and materials science.

Synthesis of Functionalized this compound Derivatives

The functionalization of the aniline core can be achieved through various synthetic transformations. For example, a method for synthesizing 2-methyl-3-trifluoromethylaniline starts from 2-chloro-3-trifluoromethylaniline by first introducing a methylthio group, which is then converted to a chloromethyl group and subsequently hydrogenated. google.com

Palladium-catalyzed reactions are also instrumental in creating derivatives. For instance, the Buchwald-Hartwig amination has been used to synthesize a series of 6-arylaminoflavones, where anilines bearing trifluoromethyl groups were coupled with a brominated flavone (B191248) core. mdpi.com This demonstrates the utility of this methodology in creating complex, functionalized molecules.

Furthermore, a one-pot bicyclization strategy induced by fluoroarenes has been developed to access N-aryl-2,2′-diindoles, where intermediates like 3-Chloro-2-fluoro-4′-(trifluoromethyl)-1,1′-biphenyl are synthesized. acs.org

Starting Material Reaction/Method Product Type Key Features Reference
2-Chloro-3-trifluoromethylanilineMulti-step synthesis2-Methyl-3-trifluoromethylanilineIntroduction of a methyl group google.com
6-Bromo-3′,4′-dimethoxyflavoneBuchwald-Hartwig amination6-(4-(Trifluoromethyl)phenylamino)-3′,4′-dimethoxyflavoneC-N bond formation mdpi.com
Alkynyl anilines and fluoroaromatic hydrocarbonsOne-pot bicyclizationN-aryl-2,2′-diindolesFormation of complex heterocyclic systems acs.org

Stereoselective and Regioselective Synthetic Challenges

The synthesis of analogues of this compound is fraught with significant stereoselective and regioselective challenges. These difficulties arise from the complex interplay of the electronic and steric effects of the substituents on the aniline ring. The chlorine atom and the trifluoromethyl group, in particular, exert strong and often conflicting influences on the reactivity and selectivity of chemical transformations.

A primary hurdle in the synthesis of analogues is controlling the position of new functional groups on the aromatic ring, a challenge known as regioselectivity. The amino group is a powerful ortho-, para-directing group, meaning it activates these positions for electrophilic substitution. Conversely, the trifluoromethyl group is a strong electron-withdrawing group and acts as a meta-director. youtube.comyoutube.com The chlorine atom, while also an ortho-, para-director, is deactivating. libretexts.org This creates a competitive environment where the outcome of a reaction is not always predictable. In electrophilic aromatic substitutions, the activating amino group typically dictates the position of the incoming substituent, but the deactivating nature of the trifluoromethyl and chloro groups can significantly slow down the reaction and influence the product distribution. youtube.com

Modern synthetic methods like C-H functionalization provide powerful tools for creating analogues, but they are also subject to these directing effects. The regioselectivity of these reactions is often controlled by the use of specific directing groups and catalysts, which can steer a new substituent to a desired position. nih.govresearchgate.net For instance, meta-C–H chlorination of anilines has been achieved using a norbornene mediator and a specific ligand, demonstrating a strategy to overcome the natural directing effects of the aniline substituents. nih.gov

The table below illustrates the regioselective chlorination of 2-trifluoromethylaniline, a compound structurally related to this compound. This data highlights the yields that can be achieved under specific reaction conditions.

Table 1: Regioselective Chlorination of 2-Trifluoromethylaniline

Entry Substrate Reaction Time Product Yield
1 2-Trifluoromethylaniline 6 h 4-Chloro-2-(trifluoromethyl)aniline 90%

Reaction conditions involved the use of copper(II) chloride in an ionic liquid, providing a high degree of regioselectivity for the para-position. beilstein-journals.org

Another example of controlling regioselectivity is the meta-C-H chlorination of an aniline derivative bearing a trifluoromethyl group, as shown in the table below.

Table 2: Meta-C-H Chlorination of a Trifluoromethyl-Substituted Aniline

Substrate Product Yield
3-(Trifluoromethyl)aniline (B124266) 3-Chloro-5-(trifluoromethyl)aniline 65%

This transformation was achieved using a palladium catalyst and a specialized pyridone-based ligand, showcasing how modern catalytic systems can achieve otherwise difficult selective functionalizations. nih.gov

Stereoselectivity presents another layer of complexity, particularly when synthesizing analogues with chiral centers. The parent molecule, this compound, is achiral. However, the introduction of a stereocenter, for example, by modifying the amino group or by adding a chiral substituent to the ring, requires precise control over the spatial arrangement of atoms.

A common strategy to introduce chirality is through the enantioselective reduction of trifluoromethyl ketimines, which can be precursors to chiral α-trifluoromethyl amines. nih.gov This approach allows for the creation of a stereocenter adjacent to the trifluoromethyl group. Organocatalysis and the use of chiral auxiliaries are also powerful techniques for achieving high stereoselectivity in the synthesis of fluorinated compounds. nih.govmdpi.com

The synthesis of complex analogues may involve the creation of multiple stereocenters. For instance, methods have been developed for the diastereoselective and enantioselective synthesis of molecules containing a stereogenic carbon center bonded to both a trifluoromethyl group and a fluorine atom. nih.gov While not directly applied to this compound in the cited literature, these advanced methods demonstrate the potential for creating highly complex and specific chiral analogues.

The following table outlines a synthetic route to a complex trifluoromethylated aniline, 2,4,6-tris(trifluoromethyl)aniline, which, although not demonstrating stereoselectivity, illustrates a multi-step synthesis with controlled regioselectivity.

Table 3: Synthesis of 2,4,6-Tris(trifluoromethyl)aniline

Step Starting Material Reagents Product Yield
1 1,3,5-Tris(trifluoromethyl)benzene 1) LDA 2) I₂ 1-Iodo-2,4,6-tris(trifluoromethyl)benzene 75%
2 1-Iodo-2,4,6-tris(trifluoromethyl)benzene Cu₂O, NaN₃, proline, DMSO 2,4,6-Tris(trifluoromethyl)aniline 55%

This two-step sequence involves a regioselective iodination followed by a copper-catalyzed amination to yield the final product. researchgate.net

Mechanistic Investigations of Chemical Reactivity of 3 Chloro 2 Trifluoromethyl Aniline

Electrophilic Aromatic Substitution Reaction Mechanisms

The benzene (B151609) ring of 3-Chloro-2-(trifluoromethyl)aniline is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation known as the Wheland intermediate or sigma complex, followed by the loss of a proton to restore aromaticity. lumenlearning.com The rate-determining step is typically the formation of this high-energy intermediate, as it temporarily disrupts the aromatic system. lumenlearning.com

Regioselectivity and Substituent Effects in Nitration, Sulfonation, and Halogenation

The regioselectivity of electrophilic aromatic substitution on the this compound ring is controlled by the combined directing effects of the three existing substituents: the amino (-NH2), the trifluoromethyl (-CF3), and the chloro (-Cl) groups.

Amino Group (-NH2): As a powerful activating group, the amino group donates electron density to the ring through resonance, primarily at the ortho and para positions. byjus.com This significantly enhances the ring's nucleophilicity and directs incoming electrophiles to these positions. byjus.com

Trifluoromethyl Group (-CF3): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect). It is a deactivating group and acts as a meta-director.

Chloro Group (-Cl): The chloro group exhibits a dual nature. It is deactivating due to its inductive electron withdrawal but directs ortho and para because of its ability to donate a lone pair of electrons through resonance.

When considering the substitution on this compound, the powerful ortho, para-directing influence of the amino group at position 1 is dominant. It strongly activates the C2, C4, and C6 positions. However, the C2 position is already substituted. The directing effects of all three substituents converge on positions 4 and 6.

SubstituentPositionTypeDirecting Effect
-NH21ActivatingOrtho, Para (to C2, C4, C6)
-CF32DeactivatingMeta (to C4, C6)
-Cl3DeactivatingOrtho, Para (to C4, C5)

Nitration, Sulfonation, and Halogenation:

In reactions like nitration (using HNO3/H2SO4), sulfonation (using SO3/H2SO4), and halogenation (e.g., Br2/FeBr3), the electrophile will preferentially attack the positions most activated by the amino group and not strongly deactivated or sterically hindered by the other substituents.

Position 4: This position is para to the strongly activating -NH2 group, meta to the deactivating -CF3 group, and ortho to the deactivating -Cl group. It receives a strong directing effect from the amino group.

Position 6: This position is ortho to the -NH2 group and meta to the -CF3 group. It is also activated, but it experiences significant steric hindrance from the adjacent bulky trifluoromethyl group.

Position 5: This position is meta to the activating -NH2 group and para to the deactivating -Cl group, making it less favored than positions 4 and 6.

Nucleophilic Reaction Pathways Involving the Amino Moiety

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character to this compound. This allows it to participate in reactions where it attacks electron-deficient centers.

A key reaction pathway is N-arylation , where the amino group forms a bond with an aryl group. This can occur through mechanisms like nucleophilic aromatic substitution (SNAr). In a typical SNAr reaction, the aniline (B41778) derivative attacks an electron-deficient aromatic ring that is substituted with a good leaving group (e.g., a halide) and strong electron-withdrawing groups (such as nitro groups). The reaction proceeds via a two-step addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer complex. researchgate.net Studies on the reaction of aniline derivatives with substrates like 4-chloro-3,5-dinitrobenzotrifluoride (B147460) have shown that the reaction follows second-order kinetics, and the rate is significantly influenced by the electronic properties of the aniline nucleophile. researchgate.net Electron-donating groups on the aniline enhance its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect. researchgate.net

Another important transformation is the conversion of the primary amine into a secondary amine intermediate, which can then undergo further reactions. For example, fluoroarenes bearing electron-deficient substituents can react selectively with primary amines to generate N-aryl-substituted secondary amines, which can then be used in subsequent cyclization reactions. acs.org The amino group can also be transformed into other functionalities; for instance, it can be converted into a pyridinium (B92312) salt intermediate, which can then be substituted. acs.org

Oxidation and Reduction Chemistry of this compound

The amino group of anilines is susceptible to oxidation. Treatment with strong oxidizing agents can lead to a variety of complex products, including nitroso compounds, nitro compounds, and polymeric materials. The specific outcome depends on the oxidant and reaction conditions.

Conversely, while the amino group itself is already in a reduced state, other parts of the molecule can be targeted for reduction. The trifluoromethyl group is generally stable to most reducing agents. However, under certain catalytic hydrogenation conditions, especially at high pressures and temperatures, C-F bonds can sometimes be cleaved.

A more relevant transformation in a synthetic context is the reduction of related precursors to form this compound. For example, the corresponding nitro compound, 1-chloro-2-nitro-3-(trifluoromethyl)benzene, can be selectively reduced to this compound. This is a common method for synthesizing aromatic amines, often employing reagents such as tin or iron in acidic media, or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). Similarly, a patent describes the synthesis of 3-chloro-2-methylaniline (B42847) by the reduction of 6-chloro-2-nitrotoluene using polysulfides, demonstrating a viable industrial route for the reduction of a nitro group on a similarly substituted ring. google.com

Transition Metal-Catalyzed Coupling Reactions in Synthesis of Complex Architectures

This compound is a valuable building block in the synthesis of more complex molecules, particularly through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling for Biaryl Compound Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms to produce biaryl compounds. nih.gov The reaction typically involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid or ester) with an organohalide or triflate. nih.gov

While this compound itself cannot directly participate as the electrophilic partner in a Suzuki-Miyaura coupling, it can be readily converted into a suitable substrate. The amino group can be transformed into a diazonium salt, which can then be converted into a halide (e.g., bromo or iodo derivative) via a Sandmeyer reaction. This resulting aryl halide is an excellent electrophile for Suzuki-Miyaura coupling.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst.

Substrates with electron-withdrawing groups, such as the trifluoromethyl group, are well-tolerated in Suzuki-Miyaura couplings. nih.gov The synthesis of 3-Chloro-2-fluoro-4′-(trifluoromethyl)-1,1′-biphenyl via a Suzuki-Miyaura reaction demonstrates the utility of this approach with similarly substituted compounds. acs.org

StepDescriptionKey Components
Catalyst Activation Pre-catalyst is reduced to the active Pd(0) species.Pd(OAc)2, Pd2(dba)3
Oxidative Addition Pd(0) inserts into the Ar-X bond of the electrophile.Aryl Halide (e.g., derivative of this compound), Pd(0)
Transmetalation Transfer of the aryl group from boron to palladium.Arylboronic Acid, Base (e.g., K2CO3, Cs2CO3)
Reductive Elimination Formation of the new C-C bond and regeneration of Pd(0).Ar-Pd(II)-Ar' Complex

This methodology allows for the precise construction of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Computational and Theoretical Studies on 3 Chloro 2 Trifluoromethyl Aniline Molecular Structure and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating molecular properties at the electronic level. Methods like Density Functional Theory (DFT) and Hartree-Fock (HFT) are employed to model the geometric and electronic structure of molecules like 3-Chloro-2-(trifluoromethyl)aniline, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become a popular and powerful method for calculating the electronic structure of molecules. It is used to determine optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net For substituted anilines, DFT methods, particularly using the B3LYP functional, have been successfully applied to analyze structural parameters and electronic properties. researchgate.netekb.eg

Hartree-Fock (HF) theory is a foundational ab initio method in computational chemistry that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net While DFT methods often provide more accurate results for many systems due to the inclusion of electron correlation, HF calculations are crucial for providing a baseline understanding of molecular orbitals and are often performed in conjunction with DFT for comparative purposes. ekb.egresearchgate.net

For instance, studies on 3-chloro-4-methyl aniline (B41778) and on 2TFMA and 3TFMA have utilized the HF method to calculate molecular geometry and vibrational frequencies. researchgate.netresearchgate.net The HF calculations for 2TFMA and 3TFMA were performed with the 6-311++G** basis set. researchgate.net Applying HFT to this compound would characterize its molecular orbitals, providing a qualitative picture of the electronic structure and serving as a starting point for more advanced computational methods. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orglibretexts.org The energies and shapes of these orbitals are key to predicting a molecule's reactivity and stability. researchgate.net

The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilic potential. youtube.comlibretexts.org The LUMO is the innermost empty orbital and acts as an electron acceptor, indicating its electrophilic potential. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular stability. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. scienceopen.com

Table 1: Frontier Molecular Orbital Energies for 4-Chloro-2-(trifluoromethyl)aniline

Parameter Energy (eV)
EHOMO -9.0061
ELUMO -3.8585
Energy Gap (ΔE) 5.1476

Data derived from computational studies on 4-chloro-2-(trifluoromethyl)aniline.

This energy gap provides insight into the molecule's electronic transitions and reactivity. A similar analysis for this compound would be essential to understand its specific electronic behavior and stability.

The spatial distribution of the HOMO and LUMO provides a map of the molecule's reactive sites. The regions of a molecule where the HOMO density is highest are the most probable sites for electrophilic attack, as this is where the molecule is most willing to donate electrons. libretexts.org Conversely, the areas with the highest LUMO density are the most likely sites for nucleophilic attack, as this is where the molecule can most readily accept electrons. libretexts.org

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, due to the electron-donating nature of the -NH2 group. The LUMO, however, would likely be distributed over the aromatic ring and influenced by the electron-withdrawing chloro and trifluoromethyl substituents. This distribution helps predict how the molecule will interact with other reactants, guiding the understanding of potential chemical reaction pathways. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. scienceopen.comnih.gov The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Typically, red indicates regions of most negative potential (electron-rich), which are favorable for electrophilic attack, while blue represents areas of most positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.govjmaterenvironsci.com Green and yellow areas represent regions of intermediate or near-zero potential. nih.gov

In a study of a related Schiff base derived from 3-chlorophenylamine, MEP analysis was used to identify the negative potential localized on the oxygen atom and the positive potential around the hydrogen atoms, thus indicating the sites for electrophilic and nucleophilic attack, respectively. nih.gov

For this compound, the MEP surface would be expected to show a region of high electron density (red/yellow) around the nitrogen atom of the amino group and the chlorine atom, due to their lone pairs of electrons. These sites would be the most probable centers for electrophilic attack. Conversely, the hydrogen atoms of the amino group and potentially regions near the highly electronegative fluorine atoms of the trifluoromethyl group would exhibit positive electrostatic potential (blue), marking them as likely sites for nucleophilic interaction. scienceopen.comnih.gov This visual representation of charge distribution provides a clear and intuitive guide to the molecule's reactivity. jmaterenvironsci.com

Table 2: List of Compound Names

Compound Name
This compound
2-(trifluoromethyl)aniline
3-(trifluoromethyl)aniline (B124266)
4-chloro-2-(trifluoromethyl)aniline
3-chloro-4-methyl aniline
(E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol

Thermodynamic Parameters and Stability Predictions

Thermodynamic parameters are crucial for understanding the stability and reactivity of a chemical compound. Quantum chemical calculations are frequently employed to determine properties such as standard enthalpies of formation, entropies, Gibbs free energies, and heat capacities. semanticscholar.orgresearchgate.net For substituted anilines, these calculations are typically performed using DFT methods, such as B3LYP, often with various basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. asianpubs.orgbohrium.com

The calculated thermodynamic functions can predict the thermal stability of the molecule. For instance, parameters like zero-point vibrational energies (ZPVEs) are foundational in these calculations. mdpi.com While specific values for this compound are not available in the searched literature, studies on related chloro-substituted anilines show that computational methods can reliably predict these properties. researchgate.netbohrium.com The stability of a molecule can also be inferred from its electronic properties, such as the HOMO-LUMO energy gap, where a larger gap generally implies greater stability. usm.my

Table 1: Representative Thermodynamic Parameters (Hypothetical) This table illustrates the typical thermodynamic parameters that would be calculated for a molecule like this compound using computational methods. The values presented are for illustrative purposes only, as specific data for this compound were not found in the reviewed literature.

ParameterSymbolHypothetical ValueUnit
Standard EnthalpyData not availablekJ/mol
Standard EntropyData not availableJ/mol·K
Standard Gibbs Free EnergyData not availablekJ/mol
Heat CapacityCpData not availableJ/mol·K
Zero-Point Vibrational EnergyZPVEData not availablekJ/mol

Vibrational Spectroscopy Computational Simulations

Computational simulations of vibrational spectra (FT-IR and Raman) are essential for assigning experimental vibrational bands to specific molecular motions. globalresearchonline.net These simulations are almost universally performed using DFT calculations, which can predict the frequencies and intensities of the fundamental vibrational modes of a molecule. asianpubs.org For a molecule with N atoms, there are 3N-6 fundamental vibrations (for non-linear molecules). globalresearchonline.net

The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies at that energy minimum. dntb.gov.ua The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. globalresearchonline.net

For substituted anilines, these computational studies allow for a detailed analysis of how substituents, like the chloro and trifluoromethyl groups, influence the vibrational modes of the aniline ring and the amino group. asianpubs.orgglobalresearchonline.net For example, the characteristic N-H stretching, C-N stretching, and the vibrations of the CF₃ and C-Cl groups can be precisely assigned. semanticscholar.org Although FT-IR and FT-Raman spectra have been computationally analyzed for isomers like 4-chloro-3-(trifluoromethyl)aniline, specific simulation data for this compound is not present in the surveyed research. semanticscholar.org

Table 2: Representative Vibrational Mode Assignments (Hypothetical) This table shows a hypothetical assignment of vibrational modes for this compound based on typical frequency ranges for similar molecules. The values are for illustrative purposes, as specific computational data were not found.

Vibrational ModeHypothetical Calculated Frequency (cm⁻¹)Hypothetical Experimental Frequency (cm⁻¹)
N-H Asymmetric StretchData not availableData not available
N-H Symmetric StretchData not availableData not available
C-H Stretch (Aromatic)Data not availableData not available
N-H BendingData not availableData not available
C-N StretchData not availableData not available
CF₃ Asymmetric StretchData not availableData not available
CF₃ Symmetric StretchData not availableData not available
C-Cl StretchData not availableData not available

Applications of 3 Chloro 2 Trifluoromethyl Aniline in Advanced Materials and Chemical Synthesis

Role as a Key Intermediate in Pharmaceutical Development

3-Chloro-2-(trifluoromethyl)aniline serves as a crucial intermediate in the development of new drugs. Its incorporation into medicinal compounds can significantly influence their therapeutic effects.

Precursor for Active Pharmaceutical Ingredients (APIs)

This aniline (B41778) derivative is a foundational precursor for the synthesis of various active pharmaceutical ingredients (APIs). camphortech.com The term "precursor" signifies that it is an initial component in the multi-step chemical reactions that ultimately produce the final drug substance. camphortech.com The specific arrangement of its chloro and trifluoromethyl groups makes it a valuable starting material for creating complex molecular architectures found in modern medicines.

Contribution to Biological Activity and Metabolic Stability in Drug Candidates

The inclusion of the trifluoromethyl (-CF3) group from this compound into a drug candidate can enhance its biological activity and metabolic stability. The strong electron-withdrawing nature of the trifluoromethyl group can influence how a drug molecule interacts with its biological target, potentially leading to a more potent therapeutic effect. semanticscholar.org Furthermore, the C-F bond is very stable, which can make the resulting drug molecule more resistant to metabolic breakdown in the body, allowing it to remain active for a longer period. Research has shown that trifluoromethyl substitution can lead to a significant increase in metabolic stability. nih.gov

For instance, in the development of P2X3 receptor antagonists, the introduction of a trifluoromethyl group was found to markedly improve the metabolic stability profile of the compounds. nih.gov This characteristic is highly desirable in drug design as it can lead to improved pharmacokinetic properties.

Case Studies in Drug Synthesis (e.g., Anti-inflammatory Agents, P2X3 Receptor Antagonists)

The utility of this compound and its close analogs is evident in the synthesis of specific classes of therapeutic agents.

Anti-inflammatory Agents: While direct synthesis of a specific anti-inflammatory drug from this compound is not detailed in the provided information, the broader class of aniline derivatives is fundamental in creating anti-inflammatory compounds. For example, derivatives of salicylic (B10762653) acid, a well-known anti-inflammatory agent, have been synthesized to create new compounds with potentially fewer side effects. nih.gov The principles of modifying core structures to enhance therapeutic properties are central to the use of intermediates like this compound.

P2X3 Receptor Antagonists: Research into novel pain treatments has utilized halogen-substituted aniline derivatives to develop P2X3 receptor antagonists. nih.gov These receptors are involved in pain signaling. frontiersin.org In structure-activity relationship (SAR) studies, modifications to the aniline moiety, including the introduction of trifluoromethyl groups, were explored to optimize the potency and metabolic stability of these drug candidates. nih.gov For example, a series of benzimidazole-4,7-dione-based P2X3 receptor antagonists were synthesized using various halide-substituted anilines to investigate their therapeutic potential as anti-nociceptive agents. nih.gov

Utilization in Agrochemical Design and Development

Beyond pharmaceuticals, this compound and related compounds are instrumental in the creation of modern agrochemicals designed to protect crops.

Synthesis of Herbicides and Pesticides

This aniline derivative serves as a key intermediate in the synthesis of various herbicides and pesticides. chemimpex.com The trifluoromethyl group is a common feature in many successful agrochemicals. researchgate.net For example, related structures like 3-chloro-2-methylaniline (B42847) are important intermediates for synthesizing quinolinecarboxylic acid herbicides, which are effective in controlling weeds in rice fields. google.com The principles of using substituted anilines extend to the development of a wide range of crop protection products.

The synthesis of novel bleaching herbicides has involved the use of 3-(trifluoromethyl)phenol, a related compound, to create a series of 1,2,4-triazoles that have shown selective herbicidal activity. researchgate.net

Impact on Efficacy and Selectivity in Agrochemical Formulations

The presence of the chloro and trifluoromethyl groups in molecules derived from this compound can significantly impact the efficacy and selectivity of the final agrochemical product. These groups can influence how the chemical interacts with target pests or weeds, as well as its persistence in the environment. chemimpex.com The goal is to design compounds that are highly effective against the intended target while minimizing harm to the crop and the surrounding ecosystem. The purity of the intermediate, such as 3-chloro-2-methylaniline, directly affects the yield, content, and efficacy of the resulting herbicide. google.com

Compound NameCAS NumberUse/Application
This compound432-21-3Intermediate in pharmaceutical and agrochemical synthesis
3-Chloro-2-methylaniline87-60-5Intermediate for herbicides (e.g., quinclorac)
3-(Trifluoromethyl)phenol98-17-9Intermediate in herbicide synthesis
P2X3 Receptor AntagonistsNot applicableTreatment of pain and chronic cough
Quinclorac84087-01-4Herbicide

Contributions to Fine Chemical Synthesis

This compound serves as a critical starting material or intermediate in the multi-step synthesis of a variety of fine chemicals, particularly those for the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group is especially significant as it can enhance the metabolic stability, binding affinity, and lipophilicity of the final active molecule.

A notable application of this compound is in the synthesis of 2-Methyl-3-(trifluoromethyl)aniline. This derivative is a key intermediate for several commercially important products, including analgesics and herbicides. One of the most significant uses of 2-Methyl-3-(trifluoromethyl)aniline is in the production of the non-steroidal anti-inflammatory drug (NSAID) Flunixin, which is widely used in veterinary medicine to alleviate pain and inflammation. google.com

The synthesis process, as outlined in patent literature, involves the conversion of this compound into 2-Methyl-3-(trifluoromethyl)aniline. google.com This transformation highlights the utility of the chloro-substituent as a reactive site for further chemical modification. A patented method describes a synthetic route starting from 2-chloro-3-trifluoromethylaniline to produce 2-methyl-3-trifluoromethylaniline with a high yield and purity suitable for industrial-scale production. google.com The process involves introducing a methylthio group, which is then converted to a chloromethyl group, followed by neutralization and hydrogenation to yield the final product. google.com

Table 1: Synthesis of 2-Methyl-3-(trifluoromethyl)aniline

Starting Material Key Transformation Steps Product End-Use of Product

Emerging Applications in Materials Science (e.g., Non-Linear Optical Materials)

While the primary application of this compound has been in fine chemical synthesis, its structural motifs are gaining attention in the field of materials science. Specifically, the combination of an electron-donating aniline group with electron-withdrawing halogen and trifluoromethyl substituents on a π-conjugated benzene (B151609) ring suggests potential for applications in non-linear optical (NLO) materials. NLO materials are crucial for modern optoelectronic technologies, including optical switching and laser applications.

Direct research on the NLO properties of this compound is not yet widespread. However, studies on its close structural isomers provide strong evidence for the potential of this class of compounds. For instance, a combined experimental and theoretical analysis of 4-Chloro-3-(trifluoromethyl)aniline, along with its bromo and fluoro analogues, has identified them as potentially useful for NLO materials. semanticscholar.org The investigation into these related compounds suggests that the specific arrangement of substituents, similar to that in this compound, can lead to significant molecular hyperpolarizability, a key requirement for NLO activity.

Further research into other halogenated anilines, such as 3-chloro-4-fluoro aniline, has also shown promising NLO properties, reinforcing the interest in this family of molecules for optical applications. researchgate.net The study of these related compounds paves the way for future investigation into this compound itself as a candidate for advanced optical materials. The exploration of such molecules is part of a broader effort to design and synthesize organic chromophores with large electro-optic activity and good thermal stability for use in next-generation optical devices. researchgate.net

Table 2: Investigated Analogs for NLO Properties

Compound Investigated Properties Potential Application Reference
4-Chloro-3-(trifluoromethyl)aniline Vibrational and theoretical analysis Non-Linear Optical (NLO) materials semanticscholar.org
4-Bromo-3-(trifluoromethyl)aniline Vibrational and theoretical analysis Non-Linear Optical (NLO) materials semanticscholar.org
4-Fluoro-3-(trifluoromethyl)aniline Vibrational and theoretical analysis Non-Linear Optical (NLO) materials semanticscholar.org

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2-Methyl-3-(trifluoromethyl)aniline
Flunixin
4-Chloro-3-(trifluoromethyl)aniline
4-Bromo-3-(trifluoromethyl)aniline
4-Fluoro-3-(trifluoromethyl)aniline
3-Chloro-4-fluoro aniline

Advanced Analytical Characterization Techniques for 3 Chloro 2 Trifluoromethyl Aniline and Its Metabolites

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural elucidation of 3-chloro-2-(trifluoromethyl)aniline, providing insights into its functional groups, bonding arrangements, and the electronic environment of its constituent atoms.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. While specific, publicly available FT-IR spectra for this compound are not abundant in the literature, the expected characteristic absorption bands can be predicted based on its structure and data from related compounds. The presence of the aniline (B41778) group should give rise to N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) ring typically appear in the 1400-1600 cm⁻¹ range. The strong electronegativity and unique vibrational modes of the trifluoromethyl (CF₃) group will produce intense absorption bands, often in the 1100-1350 cm⁻¹ region. Furthermore, the C-Cl stretching vibration is generally observed in the 550-850 cm⁻¹ region of the spectrum nih.gov. Commercial suppliers of this compound may provide compound-specific FT-IR data upon request pharmaffiliates.com.

Table 1: Predicted FT-IR Characteristic Absorption Regions for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300 - 3500
Aromatic (C-H)Stretching> 3000
Aromatic (C=C)Ring Stretching1400 - 1600
Trifluoromethyl (C-F)Stretching1100 - 1350 (strong)
Chloro (C-Cl)Stretching550 - 850

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule, particularly for non-polar bonds. For this compound, the aromatic ring vibrations and the symmetric stretching of the CF₃ group are expected to yield strong Raman signals. Studies on structurally similar compounds, such as 4-chloro-2-(trifluoromethyl)aniline, have utilized FT-Raman spectroscopy to aid in vibrational assignment sigmaaldrich.com. While specific data for this compound is scarce in published literature, analysis of related molecules suggests that the C-Cl and C-CF₃ symmetric vibrations would be prominent in the Raman spectrum chem960.comguidechem.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic compounds. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecular structure of this compound.

Although specific spectral assignments for this compound are not widely published, chemical suppliers confirm its structure using NMR pharmaffiliates.comleyan.com. Based on general principles and data from analogous compounds:

¹H-NMR: The spectrum would show complex signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the three protons on the benzene ring mdpi.comspectrabase.com. The chemical shifts and coupling patterns would be influenced by the positions of the chloro, amino, and trifluoromethyl groups. A broad singlet for the -NH₂ protons would also be expected, the chemical shift of which can be solvent-dependent.

¹³C-NMR: The spectrum would display seven distinct signals for the seven carbon atoms in the molecule. The carbon attached to the CF₃ group would show a characteristic quartet due to C-F coupling. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups and the electron-donating effect of the amino group epa.gov.

¹⁹F-NMR: This technique is particularly informative due to the trifluoromethyl group. A single, sharp resonance would be expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this peak is highly sensitive to the electronic environment nih.gov. For trifluoromethylated anilines, this shift is often observed in a characteristic region, and studies on related compounds show ¹⁹F NMR signals around -60 to -63 ppm chemicalbook.comambeed.com.

Table 2: Predicted NMR Characteristics for this compound

NucleusPredicted Chemical Shift (δ) Range (ppm)Expected Multiplicity
¹H (Aromatic)6.5 - 8.0Multiplets (d, t, dd)
¹H (Amine)VariableBroad Singlet
¹³C (Aromatic)110 - 150Singlets, Doublets
¹³C (-CF₃)~120 - 130Quartet (q)
¹⁹F (-CF₃)~ -60 to -63Singlet

UV-Visible Spectroscopy for Electronic Property Analysis

UV-Visible spectroscopy measures the electronic transitions within a molecule and is used to characterize its chromophore system. The aniline ring substituted with chloro and trifluoromethyl groups constitutes the chromophore in this compound. Commercial data indicates that this compound exhibits absorption bands in the 250–300 nm range, which is characteristic of substituted benzene rings . The precise absorption maxima (λₘₐₓ) and molar absorptivity are dependent on the solvent used for analysis.

Chromatographic and Hyphenated Techniques for Separation and Identification

Chromatographic methods are essential for separating this compound from impurities, starting materials, and its various metabolites. When coupled with mass spectrometry (hyphenated techniques), they provide a powerful tool for both identification and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method for the analysis of aniline derivatives. For this compound and its related substances, a C18 column is typically effective. An application for the related compound 3-(trifluoromethyl)aniline (B124266) utilizes a Thermo Scientific Syncronis C18 column with a mobile phase gradient of water and acetonitrile, with UV detection for monitoring the separation thermofisher.com. A similar setup would be appropriate for this compound.

The analysis of metabolites, which are often more polar than the parent drug, is also well-suited to HPLC and UPLC. Studies on the metabolism of related compounds like 2-trifluoromethylaniline and 3-fluoroaniline (B1664137) have employed HPLC and UPLC coupled with mass spectrometry (MS) and NMR to separate and identify a range of metabolic products, including hydroxylated, N-conjugated (glucuronides), and sulfated species nih.govchemicalbook.comnih.gov. These hyphenated techniques (HPLC-MS, UPLC-MS) are critical, as they provide retention time, parent mass, and fragmentation data, which together allow for the confident identification of metabolites in complex biological matrices like urine and plasma mdpi.comresearchgate.net.

Table 3: Representative HPLC Method Parameters for Aniline Derivatives

ParameterDescriptionSource
Column Syncronis C18, or equivalent reversed-phase column thermofisher.com
Mobile Phase Acetonitrile and Water/Buffer (e.g., with formic or phosphoric acid) leyan.comthermofisher.com
Detection UV (e.g., 254 nm or 264 nm) or Mass Spectrometry (MS) thermofisher.commdpi.com
Flow Rate ~1.0 - 2.0 mL/min for HPLC mdpi.com
Application Purity analysis, related substances, and metabolite identification thermofisher.comnih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) is a cornerstone analytical technique for the identification and structural elucidation of this compound and its metabolites. In MS, molecules are ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which aids in determining its elemental composition. For this compound, the exact mass is 195.0062613 Da. nih.gov

When coupled with a separation technique like liquid chromatography (LC), LC-MS allows for the analysis of complex mixtures, such as those generated during metabolism studies. In a typical analysis, the parent compound and its various metabolites are first separated by the LC column before being introduced into the mass spectrometer.

Tandem Mass Spectrometry (MS/MS) , also known as MS², offers a deeper level of structural information. In an MS/MS experiment, a specific ion (a "precursor ion," such as the molecular ion of a potential metabolite) is selected, fragmented, and the resulting "product ions" are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify it. For the metabolites of halogenated anilines, MS/MS is crucial for pinpointing the sites of biotransformation, such as hydroxylation, acetylation, or conjugation with sulfate (B86663) or glucuronic acid. researchgate.netnih.gov

For example, in the analysis of related compounds, fragmentation patterns reveal the loss of specific functional groups. The detection of a labile N-conjugated metabolite, such as a glucuronide, or a sulfated ring-hydroxylated metabolite can be confirmed through characteristic fragmentation pathways observed in the MS/MS spectrum. nih.gov The complexity of glycerophospholipid species, for instance, which can be modified through processes like the removal of a fatty acid chain, is often unraveled using MS/MS to determine their structural features. nih.gov While specific experimental data for this compound is not detailed in the provided results, predicted collision cross section (CCS) values, which relate to the ion's shape, are available and can aid in identification. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts This table displays predicted mass-to-charge ratios (m/z) and collision cross section (CCS) values for various adducts of the parent compound, which are essential for its identification in mass spectrometry analysis.

Adductm/zPredicted CCS (Ų)
[M+H]⁺196.01354132.4
[M+Na]⁺217.99548143.2
[M-H]⁻193.99898132.4
[M+NH₄]⁺213.04008152.7
[M+K]⁺233.96942138.4
[M]⁺195.00571128.5
Data sourced from PubChem. uni.lu

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis, capable of measuring elements at trace levels in various samples, including biological fluids. nih.gov Unlike conventional MS which provides information on molecular structure, ICP-MS focuses on determining the elemental composition of a sample. The sample is introduced into a high-temperature argon plasma (an ionized gas), which atomizes and ionizes the elements present. nih.gov These ions are then directed to a mass spectrometer to be separated and quantified.

For a halogenated and fluorinated compound like this compound, ICP-MS is uniquely suited for tracking the compound and its metabolites by detecting its constituent heteroatoms: chlorine (Cl) and fluorine (F). While direct determination of fluorine can be challenging due to its high ionization potential, ICP-MS remains a promising technique for the analysis of fluorinated compounds. bohrium.com

When coupled with a separation technique like HPLC (HPLC-ICP-MS), it becomes a powerful tool for metabolite profiling. researchgate.net As metabolites are separated on the HPLC column, the eluent is passed to the ICP-MS, which can be set to specifically detect the isotopes of chlorine (³⁵Cl and ³⁷Cl). This provides a "chlorine-trace" chromatogram, where only chlorine-containing compounds (the parent drug and its chlorinated metabolites) are detected. This approach was successfully used in a study of 3-chloro-4-fluoroaniline, where HPLC-ICP-MS with ³⁵Cl-specific detection enabled metabolite profiling. researchgate.net Similarly, this technique could be applied to track sulfur-containing metabolites if conjugation with sulfur-containing endogenous molecules occurs. researchgate.netnih.gov

The key advantage of ICP-MS in this context is its specificity and sensitivity for the heteroatoms within the drug molecule, allowing for a targeted search for metabolites in a complex biological matrix, even without prior knowledge of their full structure. bohrium.comrsc.org

Table 2: Application of ICP-MS for Analyzing this compound This table outlines the principles and specific applications of ICP-MS for the elemental analysis of the target compound and its metabolic products.

ParameterDescriptionRelevance to this compound
Technique Principle A high-temperature plasma atomizes and ionizes the sample for elemental quantification by mass spectrometry. nih.govAllows for highly sensitive detection of the elements constituting the molecule.
Target Elements Chlorine (Cl), Fluorine (F)The presence of these specific elements allows for targeted detection of the parent compound and its metabolites against a complex biological background. researchgate.netbohrium.com
Hyphenation HPLC-ICP-MSEnables separation of metabolites followed by element-specific detection, creating a metabolite profile based on the presence of chlorine. researchgate.net
Analytical Advantage High sensitivity and element specificity.Can identify all metabolites that retain the chlorine atom, simplifying the search in complex biological samples like urine or plasma. rsc.org

Combinatorial Analytical Platforms (e.g., HPLC-SPE-NMR-TOF-MS)

The comprehensive characterization of a compound and its metabolites often requires the integration of multiple advanced analytical techniques into a single platform. A combinatorial, or hyphenated, system such as High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance-Time of Flight-Mass Spectrometry (HPLC-SPE-NMR-TOF-MS) provides an exceptionally powerful workflow for isolating and identifying unknown compounds in complex mixtures. srce.hrresearchgate.net

The process begins with the separation of the sample components (e.g., parent compound, metabolites, impurities) using HPLC. The separated peaks of interest are then selectively trapped onto individual solid-phase extraction (SPE) cartridges. srce.hrresearchgate.net This step serves to isolate and concentrate the analyte, removing it from the bulk of the sample matrix. After trapping, the purified analyte is eluted from the SPE cartridge with a deuterated solvent directly into a Nuclear Magnetic Resonance (NMR) spectrometer for detailed structural analysis. srce.hr

NMR spectroscopy provides definitive structural information, including the connectivity of atoms within the molecule. For fluorinated compounds, ¹⁹F-NMR is particularly valuable as it provides a clear signal for the trifluoromethyl group and any fluorine-containing metabolites. nih.gov Concurrently, high-resolution mass spectrometry, often using a Time-of-Flight (TOF) analyzer, provides accurate mass measurements, allowing for the determination of the elemental formula of the isolated compound. nih.gov

This integrated approach has been successfully applied to identify unknown impurities in structurally related compounds like 3-bromo-5-(trifluoromethyl)aniline. srce.hrresearchgate.net In that study, LC-SPE/NMR was used to separate, isolate, and then identify the structures of three main impurities. srce.hr A similar combinatorial platform would be invaluable for the definitive identification of the metabolites of this compound, combining the separation power of HPLC, the purification and concentration of SPE, the precise structural elucidation of NMR, and the accurate mass measurement of TOF-MS into a seamless analytical strategy. researchgate.net

Table 3: Workflow of an HPLC-SPE-NMR-TOF-MS Platform This table details the sequential steps and the information gained at each stage of a combinatorial analytical platform used for the comprehensive structural elucidation of chemical compounds and their metabolites.

StageTechniquePurposeInformation Gained
1High-Performance Liquid Chromatography (HPLC)SeparationSeparates the parent compound from its metabolites and other matrix components based on their physicochemical properties. srce.hr
2Solid-Phase Extraction (SPE)Isolation & ConcentrationTraps and purifies the separated analytes of interest, removing interferences. srce.hrresearchgate.net
3Nuclear Magnetic Resonance (NMR)Structural ElucidationProvides detailed structural information, including ¹H and ¹⁹F spectra, to determine the exact structure of the isolated metabolite. nih.gov
4Time-of-Flight Mass Spectrometry (TOF-MS)Molecular Formula DeterminationMeasures the exact mass of the analyte with high accuracy, allowing for the confirmation of its elemental composition. nih.gov

Environmental Fate and Degradation Studies of 3 Chloro 2 Trifluoromethyl Aniline

Abiotic Degradation Pathways and Mechanisms

Abiotic degradation, occurring without the involvement of living organisms, is a critical factor in determining the environmental persistence of a chemical. For 3-Chloro-2-(trifluoromethyl)aniline, two key pathways must be investigated: hydrolysis and photodegradation.

Hydrolytic Stability under Varying pH Conditions

Hydrolysis is the process of chemical breakdown due to reaction with water. The stability of a compound to hydrolysis is typically assessed at a range of pH values (e.g., pH 4, 7, and 9) to simulate different environmental conditions found in acidic, neutral, and alkaline waters.

Required Data: Currently, there is no available experimental data on the hydrolytic stability of this compound. Studies are needed to determine its rate of hydrolysis and calculate its half-life (t½) at various pH levels and temperatures. Given that aromatic amines can be susceptible to hydrolysis, but the benzene (B151609) ring is generally stable, the influence of the electron-withdrawing chloro and trifluoromethyl substituents is a key area for investigation.

Hypothetical Data Table for Future Research: This table illustrates the data points required from future experimental studies on hydrolytic stability.

pHTemperature (°C)Half-life (t½) (days)Hydrolysis Rate Constant (k) (day⁻¹)
4.0 (Acidic)25Data not availableData not available
7.0 (Neutral)25Data not availableData not available
9.0 (Alkaline)25Data not availableData not available

Photodegradation Processes

Photodegradation involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. This can occur through direct photolysis, where the chemical itself absorbs light energy, or indirect photolysis, where other substances in the environment (photosensitizers) absorb light and produce reactive species, like hydroxyl radicals, that then degrade the chemical.

Required Data: No specific studies on the photodegradation of this compound in water, soil, or air have been identified. Research is required to measure the compound's UV-visible absorption spectrum, its quantum yield (the efficiency of the photochemical process), and its reaction rate with atmospheric oxidants to determine its photolytic half-life. The presence of the aniline (B41778) group suggests potential for photo-oxidation.

Biotic Degradation Processes and Microbial Interactions

Biodegradation, the breakdown of organic matter by microorganisms, is often the primary mechanism for the removal of pollutants from the environment. The efficacy of this process for this compound is a critical data gap.

Microbial Transformation and Metabolism

Studies on analogous compounds, such as 3-chloroaniline, show that microbial degradation can proceed via enzymatic attack, often initiated by dioxygenase enzymes that hydroxylate the aromatic ring to form a substituted catechol. However, the strong electron-withdrawing nature of the trifluoromethyl group is known to make the aromatic ring more resistant to such electrophilic attacks, potentially inhibiting or slowing biodegradation significantly. The chlorine atom further complicates this process.

Required Data: Research is needed to determine if microbial consortia from wastewater treatment plants or contaminated soils can degrade this compound. Studies should aim to isolate specific bacterial or fungal strains capable of using the compound as a source of carbon or nitrogen and to elucidate the enzymatic pathways involved. It is crucial to investigate whether the degradation involves cleavage of the C-Cl bond, the highly stable C-F bonds, or transformation of the amino group.

Identification of Biodegradation Intermediates and Metabolites

Identifying the breakdown products of biodegradation is essential for a complete environmental assessment, as metabolites can sometimes be more toxic or persistent than the parent compound. For halogenated anilines, degradation pathways can lead to the formation of chlorocatechols.

Required Data: As no microbial degradation studies exist for this compound, none of its potential metabolites have been identified. Future research must employ analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the intermediate products formed during any observed biodegradation.

Hypothetical Metabolite Table for Future Research:

Parent CompoundProposed Intermediate/MetabolitePotential Formation PathwayStatus
This compound3-Chloro-2-(trifluoromethyl)catecholDioxygenase attackHypothetical
This compound2-(Trifluoromethyl)anilineReductive dechlorinationHypothetical
This compoundN-acetyl-3-chloro-2-(trifluoromethyl)anilineN-acetylationHypothetical

Environmental Persistence and Mobility Assessments

A compound's persistence is a measure of how long it remains in the environment, while its mobility describes its tendency to move between environmental compartments (soil, water, air).

Hypothetical Data Table for Future Research:

ParameterValueMethodEnvironmental Implication
Soil Organic Carbon Partition Coefficient (Koc)Data not availablee.g., HPLC methodUnknown potential for leaching/mobility
Bioconcentration Factor (BCF)Data not availablee.g., Fish studyUnknown potential to accumulate in aquatic life
Environmental Half-Life (Soil)Data not availablee.g., Field/lab studyUnknown persistence in terrestrial environments

Biological Interactions and Mechanistic Insights of 3 Chloro 2 Trifluoromethyl Aniline Derivatives

Structure-Activity Relationship (SAR) Studies and Molecular Design

The biological activity of aniline (B41778) derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by modifying their chemical structure to enhance potency and selectivity.

Influence of Halogen and Trifluoromethyl Substituents on Biological Activity

The presence and positioning of both chlorine and trifluoromethyl (-CF3) groups are critical determinants of the biological profile of aniline derivatives. In the context of anticancer research, 6-arylaminoflavones featuring a trifluoromethyl or a chlorine group on the aniline moiety showed enhanced cytotoxicity. nih.gov Specifically, a derivative with a 4-trifluoromethyl substituent (para-position) on the aniline ring exhibited significant toxicity towards prostate adenocarcinoma cells. nih.gov However, moving the trifluoromethyl group to the ortho-position nearly eliminated this cytotoxic effect, highlighting the profound impact of substituent placement. nih.gov

Similarly, in the development of antimalarial agents, the substitution pattern on a phenyl ring attached to a quinoline (B57606) core was shown to be vital. An ortho-substituent on the phenyl ring, such as a trifluoromethyl group, was found to potentially compromise the antiplasmodial potency when compared to its meta- or para-isomers. nih.gov

In the realm of antibacterial agents, pyrazole (B372694) derivatives substituted with various anilines demonstrated a clear SAR. Dichloro aniline derivatives were among the most potent compounds against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL. plos.org Trifluoromethyl-substituted aniline derivatives also showed good activity across the tested strains, with some being up to four times more effective than antibiotics like vancomycin (B549263) against S. aureus. plos.org

Table 1: Effect of Aniline Substitution on Antibacterial Activity of Pyrazole Derivatives

Aniline SubstituentExample Compound TypeObserved Activity (MIC)Reference
Dichloro1,5-Diphenylpyrazole derivative with a dichloro-aniline moietyPotent activity, with MIC values as low as 0.5 µg/mL against S. aureus plos.org
Trifluoromethyl1,5-Diphenylpyrazole derivative with a trifluoromethyl-aniline moietyGood activity across tested bacterial strains plos.org
Chloro-fluoro1,5-Diphenylpyrazole derivative with a chloro-fluoro-aniline moietyBetter activity than difluoro derivative plos.org
4-Bromo-3-chloro1,5-Diphenylpyrazole derivative with a 4-bromo-3-chloro-aniline moietyVery effective, with MIC values as low as 0.5 μg/mL against MRSA strains plos.org

Impact of Electronic and Steric Effects on Molecular Recognition

The electronic properties and physical size (steric effects) of substituents govern how a molecule fits into and interacts with a biological target. The trifluoromethyl group is a strong electron-withdrawing group and is known to be more bulky than a methyl group. lww.com Its presence can significantly alter the electronic characteristics of the aromatic ring and improve pharmacokinetic properties like lipophilicity and metabolic stability. lww.comnih.gov The electron-withdrawing nature of the -CF3 group can enhance binding to target proteins through multipolar interactions with residues like carbonyl groups. lww.com

In the synthesis of 6-arylaminoflavones, electronic factors played a critical role. nih.gov Anilines with electron-donating groups resulted in better reaction yields, while those with strongly electron-withdrawing groups like nitro or cyano resulted in no reaction. nih.gov This suggests that the electronic nature of the aniline ring influences not only biological activity but also the feasibility of synthesis. nih.gov

Steric hindrance is another key factor. In studies of 2-anilino triazolopyrimidines as anticancer agents, the position of a methyl group on the phenyl ring was critical for activity. Moving the methyl group from the para- to the meta-position caused a significant loss in activity. The introduction of a second methyl group led to a different binding orientation and potential steric clashes with amino acid residues (like βAsn249) in the target protein, tubulin, thereby reducing the stability of the compound-protein complex. Similarly, for certain thermally activated delayed fluorescence (TADF) emitters, placing a trifluoromethyl group in a position that creates a large dihedral angle between the donor and the π-bridge of the molecule was necessary to achieve the desired fluorescent properties, demonstrating a clear impact of steric conformation.

Molecular Mechanism of Action in Biological Systems

Understanding the molecular mechanism of action is fundamental to drug development. For derivatives of 3-chloro-2-(trifluoromethyl)aniline, research has pointed to specific interactions with key enzymes and receptors, leading to the modulation of critical biochemical pathways.

Interactions with Enzymes and Receptors

Several studies have identified direct interactions between aniline derivatives and specific enzymes.

Tubulin: A series of 2-anilino triazolopyrimidines have been investigated as inhibitors of tubulin polymerization. The substitution pattern on the aniline ring was crucial for antiproliferative activity, with small substituents at the para-position being optimal for interaction with the colchicine (B1669291) binding site on tubulin.

Monoamine Oxidase-B (MAO-B): In the search for treatments for Parkinson's disease, derivatives of substituted N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine were studied as potential MAO-B inhibitors. Molecular docking studies showed that these compounds could bind to the active site of the MAO-B enzyme, with interactions involving key amino acid residues like TYR:398 and TYR:435. The presence of strong electron-withdrawing groups such as chloro, fluoro, and nitro groups was suggested to contribute to a higher binding affinity.

Protease Enzymes: The trifluoromethyl group is a key pharmacophore in certain drugs. For instance, the trifluoromethyl-2-pyridyl moiety in the protease inhibitor Tipranavir contributes to multiple interactions and efficient binding at the S3 subsite of the protease enzyme.

Modulation of Biochemical Pathways

The interaction of these compounds with their molecular targets triggers downstream effects on various biochemical pathways.

Cancer-Related Pathways: Certain aryl-urea derivatives containing trifluoromethyl substitutions have been shown to down-regulate the expression of genes involved in DNA repair and cell proliferation. lww.com For example, specific compounds led to the down-regulation of PALB2, BRCA1, and BRCA2 in different cancer cell lines. lww.com In lung cancer cells (A549), one derivative decreased the expression levels of EGFR and KRAS genes, while in colon cancer cells (HCT116), other derivatives down-regulated TP53 and FASN. lww.com This indicates that these compounds can interfere with multiple signaling pathways crucial for cancer cell survival and growth.

Dopaminergic Pathways: By inhibiting the MAO-B enzyme, which is responsible for breaking down dopamine (B1211576), N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives can lead to increased dopamine levels. This modulation of dopamine turnover is a key strategy in managing the symptoms of Parkinson's disease.

Microtubule Dynamics: By inhibiting tubulin polymerization, 2-anilino triazolopyrimidine derivatives disrupt the formation and function of the mitotic spindle, a critical apparatus for cell division. This leads to an arrest of the cell cycle and ultimately induces apoptosis (programmed cell death) in cancer cells.

Studies in Neuropathic Pain Models

Neuropathic pain is a chronic condition resulting from damage to the somatosensory system, and developing effective analgesics remains a significant challenge. nih.gov While extensive research has been conducted on various chemical scaffolds for pain treatment, specific studies focusing on this compound and its direct derivatives in neuropathic pain models are not prominent in the reviewed literature. Research into analgesics often focuses on targets like sodium channels or pathways involving GTP cyclohydrolase 1 (GCH1). nih.gov While some dipeptides with N-terminal trifluoroacetyl substitutions have shown analgesic properties, this is a different chemical class. nih.gov Therefore, the potential application of this compound derivatives in this specific therapeutic area remains an open field for future investigation.

Q & A

Q. What are the optimized synthetic routes for 3-chloro-2-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

The compound can be synthesized via reductive amination or chlorination of precursor anilines. For example, sodium polysulfide and ammonium bromide in aqueous media at 30°C facilitate the reduction of nitro intermediates to amine products, achieving moderate yields . Alternatively, chlorination of 2-chloro-3-(trifluoromethyl)aniline using Cl₂ gas under controlled conditions enables large-scale synthesis (e.g., 200 g batches) . Key factors affecting yield include temperature control, stoichiometry of reducing agents, and purification via reverse-phase chromatography .

Q. How can spectroscopic techniques (NMR, FT-IR, UV-Vis) characterize this compound and its derivatives?

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., trifluoromethyl and chloro groups) via chemical shifts. For example, the amine proton appears as a singlet near δ 5.5 ppm .
  • FT-IR : Stretching vibrations for C-Cl (650–750 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm functional groups .
  • UV-Vis : Absorption bands between 250–300 nm arise from π→π* transitions in the aromatic ring, with shifts influenced by electron-withdrawing groups .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood due to potential respiratory hazards (H335) .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
  • Emergency Measures : Immediate use of eye wash stations and safety showers in case of exposure .

Q. How do computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO), revealing electron-rich amine groups as reactive sites. Exact-exchange terms improve thermochemical accuracy, reducing average deviations in atomization energies to ±2.4 kcal/mol . These models guide predictions of regioselectivity in electrophilic substitutions or cross-coupling reactions .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in synthetic yields between polysulfide-mediated vs. catalytic chlorination routes?

Polysulfide methods may suffer from side reactions (e.g., over-reduction or sulfide byproduct formation), limiting yields to ~50% . Catalytic chlorination using Pd(0)/DMF systems (e.g., tetrakis(triphenylphosphine)palladium) enhances selectivity via oxidative addition intermediates, achieving >80% purity after column chromatography . Comparative studies using LCMS (m/z 265 [M+H]⁺) and HPLC retention times (0.81 minutes) validate product consistency .

Q. How do steric and electronic effects of the trifluoromethyl group influence bioactivity in pharmaceutical derivatives?

The trifluoromethyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. For instance, derivatives like 5-(2-amino-5-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile exhibit antiviral activity by inhibiting viral protease enzymes . Structure-activity relationship (SAR) studies correlate substituent electronegativity (Cl vs. CF₃) with binding affinity to target proteins .

Q. What environmental hazards arise from this compound, and how can degradation pathways mitigate these risks?

The compound is classified as an aquatic toxin (H400) with a WGK Germany rating of 3 . Photocatalytic degradation using TiO₂ nanoparticles under UV light cleaves C-Cl bonds, reducing toxicity. GC-MS analysis identifies intermediate products like 3-(trifluoromethyl)aniline, which further degrades to non-toxic carboxylic acids .

Q. How do solvent polarity and reaction scale affect crystallization and purity in downstream applications?

  • Small Scale : Acetonitrile/water mixtures (0.03% formic acid) yield high-purity crystals via slow evaporation .
  • Large Scale : Ethylene glycol as a solvent facilitates high-temperature reactions (e.g., 120°C) for analgesic precursor synthesis, with isolated yields >90% after recrystallization . Purity is confirmed by melting point (38–42°C) and HPLC retention time matching .

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